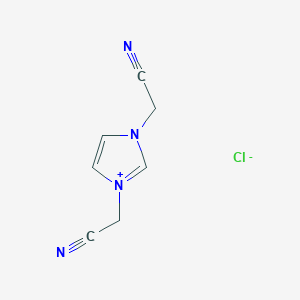

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

Description

The exact mass of the compound 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N4.ClH/c8-1-3-10-5-6-11(7-10)4-2-9;/h5-7H,3-4H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSHHOPVYJHGQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC#N)CC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583644 | |

| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934047-83-3 | |

| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934047-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride CAS 934047-83-3 properties

An In-depth Technical Guide to 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (CAS 934047-83-3)

Introduction

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride, with CAS number 934047-83-3, is a functionalized imidazolium-based ionic liquid. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive for a wide range of applications.[1][2] The presence of the nitrile (-CN) functional groups on the imidazolium cation of this particular compound imparts specific characteristics that are of significant interest in organic synthesis, materials science, and medicinal chemistry.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, intended for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and research.

-

Systematic IUPAC Name: The formal name, 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride, precisely describes its molecular structure, indicating two cyanomethyl (-CH₂CN) groups attached to the nitrogen atoms at positions 1 and 3 of the imidazolium ring, with a chloride anion to balance the charge.[1]

-

CAS Number: 934047-83-3 serves as a unique identifier for this specific chemical substance.

-

Molecular Formula: C₇H₇ClN₄[1]

-

Molecular Weight: 182.61 g/mol [1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 934047-83-3 |

| Molecular Formula | C₇H₇ClN₄[1][4][5] |

| Molecular Weight | 182.61 g/mol [1][4][5][6] |

| InChI Key | PZSHHOPVYJHGQL-UHFFFAOYSA-M[1][4][6] |

| Canonical SMILES | C1=CCC#N.[Cl-][4][5] |

Physicochemical Properties

The utility of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is directly linked to its physical and chemical characteristics. As a member of the imidazolium ionic liquid family, it exhibits properties that distinguish it from conventional molecular solvents.[1][7]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light brown powder | [8][9][10] |

| Purity | ≥98.5% | [6][8][9][10] |

| Water Content | ≤1.5% | [9][10] |

| Key Features | Ionic liquid with low volatility and high thermal stability | [1] |

| Sensitivity | Moisture sensitive | [11] |

| Storage Temperature | Room temperature or -20°C, under inert gas (Argon) | [4][5][11] |

The functionalization with electron-withdrawing cyano groups can influence the acidity of the imidazolium ring protons and the overall polarity and coordinating ability of the ionic liquid.[3] This functionalization is a key strategy for creating "designer solvents" where properties can be tailored for specific applications.[3]

Synthesis and Experimental Protocol

The synthesis of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is typically achieved through a two-step process involving the bis-alkylation of the imidazole ring followed by quaternization.[1] This method provides a reliable route to the desired dicyano-functionalized imidazolium salt.

Synthesis Pathway

The general synthesis involves:

-

Bis-alkylation: Reaction of imidazole with two equivalents of a cyanomethylating agent, such as chloroacetonitrile, in the presence of a base.[1]

-

Quaternization: Treatment of the resulting 1,3-bis(cyanomethyl)imidazole intermediate with hydrochloric acid to yield the final chloride salt.[1]

Sources

- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. research.chalmers.se [research.chalmers.se]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]

- 7. Synthesis and investigation of physico-chemical properties of dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]

- 9. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% | 934047-83-3 | www.ottokemi.com [ottokemi.com]

- 10. 934047-83-3 | India [ottokemi.com]

- 11. labsolu.ca [labsolu.ca]

Structural and Mechanistic Profiling of 1,3-Bis(cyanomethyl)imidazolium Chloride: A Comprehensive Technical Guide

Executive Summary

1,3-Bis(cyanomethyl)imidazolium chloride ([Bcmim]Cl) is a task-specific ionic liquid (TSIL) characterized by its unique[1]. This structural motif imparts exceptional thermal stability, low volatility, and highly specific coordination capabilities[1]. Originally developed as a superior solvent and catalyst for organic synthesis, [Bcmim]Cl has recently emerged as a critical additive in advanced optoelectronics, particularly for [2]. This whitepaper dissects the molecular architecture of [Bcmim]Cl, explores the causality behind its chemical behavior, and provides validated methodologies for its application and characterization.

Molecular Architecture & Physicochemical Profiling

The core structure of [Bcmim]Cl consists of an imidazolium cation symmetrically substituted at the N1 and N3 positions with cyanomethyl (-CH₂CN) groups, paired with a chloride (Cl⁻) counterion[3].

-

The Imidazolium Core : Provides a delocalized positive charge, contributing to the compound's [1]. The acidic C2 proton acts as a strong hydrogen-bond donor.

-

Cyanomethyl Functionalization : The strongly electron-withdrawing nitrile groups enhance the Lewis base character of the molecule[2]. This allows [Bcmim]Cl to act as a bidentate or bridging ligand in transition metal catalysis and[3].

-

Chloride Anion : Serves as a mobile, nucleophilic counterion that readily participates in[2].

Table 1: Quantitative Physicochemical Data of [Bcmim]Cl

| Property | Value | Analytical Significance |

| Molecular Formula | C₇H₇ClN₄ | Baseline for stoichiometric calculations[4]. |

| Molecular Weight | 182.61 g/mol | Critical for precise molarity in additive doping[4]. |

| Exact Mass | 182.03600 Da | Used for high-resolution mass spectrometry (HRMS)[4]. |

| Purity Standard | ≥98.5% (HPLC/T) | Ensures absence of unreacted precursors[3]. |

| Appearance | White to light brown powder | Visual indicator of oxidation or moisture ingress[5]. |

Mechanistic Role in Advanced Materials (Perovskite Stabilization)

In the realm of perovskite solar cells (PSCs), the soft ionic lattice of materials like Cs₀.₀₅MA₀.₀₅FA₀.₉₀PbI₃ is prone to degradation via halide migration and uncoordinated lead (Pb²⁺) defects. [Bcmim]Cl acts as a when combined with methylammonium chloride (MACl)[2].

-

Causality of Passivation : The nitrile (-C≡N) groups possess lone electron pairs that form stable Lewis acid-base adducts with undercoordinated Pb²⁺ ions at the grain boundaries[2]. Simultaneously, the chloride (Cl⁻) anions occupy halide vacancy sites within the lattice[2].

-

Suppression of Cation Decomposition : By immobilizing mobile defects, [Bcmim]Cl prevents the deprotonation and subsequent volatilization of organic cations (e.g., methylammonium, MA⁺). ¹H NMR studies confirm that[Bcmim]Cl , allowing devices to retain 94.7% of their initial power conversion efficiency under continuous operation[2].

Caption: Mechanism of [Bcmim]Cl in passivating perovskite defects.

Catalytic and Pharmaceutical Applications

Beyond photovoltaics, [Bcmim]Cl is highly valued in organic synthesis. It demonstrates superior characteristics as a solvent and ligand in [6]. The nitrile groups coordinate with palladium catalysts, preventing the agglomeration of nanoparticles and extending catalyst lifespan. In pharmaceutical research, its unique solubility profile is being explored to through stable complexation, and it is also being investigated as an antimicrobial agent[1].

Experimental Methodologies: Synthesis and Validation

To ensure reproducibility, the following self-validating protocol outlines the synthesis of[Bcmim]Cl via the alkylation of imidazole, followed by rigorous spectroscopic quality control.

Step-by-Step Protocol: Synthesis of [Bcmim]Cl

-

Reagent Preparation : Dissolve 1 equivalent of 1-(cyanomethyl)imidazole in a dry, polar aprotic solvent (e.g., acetonitrile) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

-

Alkylation (Thermal Control) : Add 1.1 equivalents of chloroacetonitrile dropwise at 0°C. Causality: Cooling is strictly required to control the highly exothermic quaternization reaction and prevent the thermal polymerization of the highly reactive nitrile groups.

-

Reflux : Gradually warm the mixture and reflux at 80°C for 24 hours. Causality: The extended thermal kinetic energy ensures complete conversion of the precursors to the imidazolium salt.

-

Isolation & Washing : Cool the mixture to precipitate the crude product. Filter and wash extensively with cold diethyl ether to remove unreacted starting materials and non-polar impurities.

-

Vacuum Drying : Dry the resulting white-to-light brown powder under high vacuum at 60°C for 12 hours. Self-Validation Check: The (verified via Karl Fischer titration) to prevent interference in moisture-sensitive downstream applications[7].

Spectroscopic Validation (Quality Control)

To confirm the structural integrity of the synthesized [Bcmim]Cl, perform Nuclear Magnetic Resonance (NMR) spectroscopy[1]:

-

¹H NMR (D₂O, 400 MHz) : Look for the distinct singlet at δ 9.48 ppm (1H), which corresponds to the[1]. The symmetric cyanomethyl protons (-CH₂CN) must appear as a sharp singlet at δ 5.76 ppm (4H)[1]. The remaining imidazole backbone protons will appear as a multiplet at δ 7.8–7.9 ppm (2H)[1].

-

¹³C NMR : Confirm the presence of the [1].

Caption: Step-by-step workflow for the synthesis and validation of [Bcmim]Cl.

References

-

[5] Title: 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5%. Source: Otto Chemie. URL: [Link]

-

[7] Title: 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% | 934047-83-3. Source: Otto Chemie. URL: [Link]

-

[2] Title: Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. Source: MDPI. URL: [Link]

-

Title: Synergistic Boost in Perovskite Solar Efficiency. Source: Scribd. URL: [Link]

Sources

- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-双(氰甲基)氯化咪唑鎓 purum, ≥98.5% (HPLC/T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% | 934047-83-3 | www.ottokemi.com [ottokemi.com]

A Technical Guide to the Solubility Profile of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (BCMIM-Cl), a functionalized ionic liquid. In the absence of extensive published quantitative solubility data, this document synthesizes field-proven insights into the expected solubility based on its molecular structure and offers a detailed, self-validating experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis to formulation.

Introduction to 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is a unique ionic liquid characterized by a central imidazolium cation symmetrically substituted with two cyanomethyl groups at the 1 and 3 positions, with a chloride anion.[1][2] Its molecular formula is C₇H₇ClN₄, with a molecular weight of approximately 182.61 g/mol .[2] The presence of the nitrile (-C≡N) functionalities imparts specific electronic and steric properties that distinguish it from simple alkyl-substituted imidazolium salts. These features are critical in defining its interactions with solvent molecules and, consequently, its solubility profile. This compound is noted for its low volatility and high thermal stability, typical of ionic liquids.[2]

Theoretical Solubility Profile: An Expert's Perspective

The solubility of an ionic liquid is a complex interplay between the nature of its cation, anion, and the properties of the solvent. For BCMIM-Cl, we can predict its behavior based on its structural components:

-

Imidazolium Core: The aromatic imidazolium ring provides a polar, charged center capable of hydrogen bonding (at the C2-H) and strong electrostatic interactions.

-

Chloride Anion: As a small, highly electronegative anion, chloride (Cl⁻) strongly participates in hydrogen bonding and ion-dipole interactions, generally favoring solubility in polar protic solvents like water and alcohols.[3]

-

Cyanomethyl Substituents: The two -CH₂C≡N groups are highly polar and can act as hydrogen bond acceptors. The incorporation of nitrile groups into the cation structure has been shown to alter the physicochemical properties of ionic liquids, often increasing their polarity.[2][4][5]

Based on these features, a qualitative solubility profile can be anticipated:

-

High Solubility in Polar Protic Solvents: Due to the combined effects of the charged imidazolium core, the hydrogen-bond-accepting chloride anion, and the polar nitrile groups, BCMIM-Cl is expected to be highly soluble in water, methanol, ethanol, and other polar protic solvents.

-

Good Solubility in Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile should effectively solvate the cation and anion through strong dipole-dipole and ion-dipole interactions, leading to good solubility.[6]

-

Limited to Low Solubility in Non-Polar Solvents: In non-polar solvents such as toluene, hexane, and diethyl ether, the solvation of the charged ions is energetically unfavorable, leading to poor solubility.

The presence of two cyanomethyl groups is a distinguishing feature. While they increase polarity, they may also influence inter-ionic interactions within the crystal lattice, potentially affecting the melting point and the energy required for solvation.[2]

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to quantitative data, a rigorous experimental approach is necessary. The following section details a robust, self-validating protocol for determining the solubility of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[7][8] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Required Materials and Equipment

-

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (≥98.5% purity)

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetonitrile, DMSO, toluene, hexane) of analytical grade

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Vials with airtight caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or an electrical conductivity meter)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride to a series of vials. The excess should be visually confirmed after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved ionic liquid.

The following diagram illustrates the experimental workflow for determining the solubility of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Quantification Methods: Ensuring Trustworthiness

The choice of quantification method is critical for the accuracy of the solubility measurement.

-

High-Performance Liquid Chromatography (HPLC-UV): This is a highly specific and sensitive method. The imidazolium core of BCMIM-Cl exhibits UV absorbance, allowing for accurate quantification. A calibration curve must be generated using solutions of known concentrations.

-

UV-Vis Spectrophotometry: A simpler method, suitable if no other components in the solution absorb at the same wavelength as the ionic liquid. A calibration curve is also required.

-

Electrical Conductivity: For aqueous or highly polar solutions, the concentration of the ionic liquid can be correlated with the electrical conductivity of the solution.[9][10] This method is less specific than chromatography but can be effective and rapid.

The experimental design should include multiple replicates for each solvent and temperature to ensure the statistical validity of the results.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Solubility Data for 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride at 25 °C

| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

Conclusion

References

-

Fei, Z., Zhao, D., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Chemistry – A European Journal, 13(11), 3010-3019. Available at: [Link]

- LookChem. (n.d.). 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.

- Royal Society of Chemistry. (n.d.). Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations.

- Benchchem. (n.d.). 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.

- Alfa Chemistry. (n.d.). CAS 934047-83-3 1,3-Bis(cyanomethyl)imidazolium chloride.

-

Ranke, J., Mölter, K., Stock, F., Bottin-Weber, U., Poczobutt, J., Hoffmann, J., Ondruschka, B., Filser, J., & Jastorff, B. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Environmental Science & Technology, 41(18), 6482–6488. Available at: [Link]

- Kuhn, B. L., et al. (2020). Dicationic imidazolium-based dicarboxylate ionic liquids. Journal of Molecular Liquids, 308, 112983.

- Google Patents. (n.d.). US7109348B1 - Synthesis of 1,3 distributed imidazolium salts.

-

Klamt, A., & Eckert, F. (2000). The Solubility Parameters of Ionic Liquids. Physical Chemistry Chemical Physics, 2(17), 4021-4026. Available at: [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride.

-

Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic chemistry, 43(6), 2197–2205. Available at: [Link]

- Pastor, I. M., Albert-Soriano, M., & Martos, M. (2022). Possible interactions of 1,3‐bis(carboxymethyl)imidazolium chloride...

-

Dahnke, W. C., & Whitney, D. A. (1988). Measurement of Soil Salinity. In Recommended chemical soil test procedures for the North Central Region. North Dakota Agricultural Experiment Station. Available at: [Link]

- Sigma-Aldrich. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3.

- Wang, J., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI.

-

Lee, S. H., et al. (2013). Imidazolium Chloride-LiCl Melts as Efficient Solvents for Cellulose. KoreaScience. Available at: [Link]

- Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022).

- Soluble Salts (Electrical Conductivity). (n.d.). University of Missouri.

- Benchchem. (n.d.). Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents: A Technical Guide.

- de Souza, R. L., et al. (2012).

- USP-NF. (2016). <1236> Solubility Measurements.

-

Lanzhou Greenchem ILs. (n.d.). 3-甲基咪唑氯盐. Retrieved from .

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Fletcher, J. (n.d.). Soluble Salt Determination Using the Saturated Filter Paper Extraction Method. Elcometer. Available at: [Link]

- Imidazolium Chloride-LiCl Melts as Efficient Solvents for Cellulose. (2025).

- Sun, Y. X., et al. (2018). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. The Royal Society.

- The Solubility Parameters of Ionic Liquids. (n.d.). PMC - NIH.

- Atamasa, N. A., et al. (2021). Strongly diluted dimethyl-imidazolium chloride–alcohol solutions: solvents are structurally different but dynamic heterogeneities are similar. RSC Publishing.

- Kumar, S., et al. (2025). An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Publishing.

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from .

Sources

- 1. New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ionike.com [ionike.com]

- 5. Synthesis and characterization of ionic liquids incorporating the nitrile functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. uspnf.com [uspnf.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. udel.edu [udel.edu]

- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of 1,3-Bis(cyanomethyl)imidazolium Chloride

As the demand for sustainable and highly efficient catalytic processes grows, task-specific ionic liquids (TSILs) have emerged as critical tools in advanced organic synthesis. Among these, 1,3-bis(cyanomethyl)imidazolium chloride stands out as a highly specialized, nitrile-functionalized ionic liquid.

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic advantages in transition-metal catalysis, and field-proven experimental workflows. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical coordination chemistry and practical, self-validating laboratory applications.

Structural Identity and Physicochemical Profiling

To effectively utilize any TSIL, one must first understand the fundamental parameters that dictate its behavior in solution. 1,3-bis(cyanomethyl)imidazolium chloride features a planar imidazolium core with sp²-hybridized nitrogen atoms, stabilized by conjugation across the aromatic system[1]. The two cyanomethyl (-CH₂CN) substituents adopt a trans configuration relative to the ring plane, which strategically minimizes steric hindrance during metal coordination[1].

The presence of the chloride counterion balances the positive charge of the imidazolium ring, directly influencing the compound's high thermal stability, low volatility, and excellent solubility in polar solvents[1].

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, establishing the baseline metrics required for stoichiometric calculations and analytical validation[1],[2],.

| Property | Value / Description |

| Chemical Name | 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride |

| CAS Number | 934047-83-3 |

| Molecular Formula | C₇H₇ClN₄ |

| Molecular Weight | 182.61 g/mol |

| Exact Mass | 182.03600 |

| Purity Standard | ≥98.5% (HPLC/T) |

| Physical State | Solid / Powder (White to light brown) |

| Storage Temperature | −20°C (Hygroscopic) |

Mechanistic Insights: The Causality of Nitrile Functionalization

In standard cross-coupling reactions (such as Suzuki or Stille couplings), palladium catalysts frequently suffer from deactivation due to the agglomeration of the active Pd(0) species into inactive "palladium black."

We utilize 1,3-bis(cyanomethyl)imidazolium chloride specifically to solve this problem[2]. The causality behind this choice lies in the hemilabile nature of the nitrile groups .

-

Coordination: The nitrogen lone pairs on the -CH₂CN groups act as strong σ-donors, reversibly coordinating to the palladium metal center.

-

Stabilization: This coordination creates a protective steric and electronic environment around the active Pd(0) species, preventing the metal nanoparticles from aggregating[1].

-

Catalytic Turnover: Because the nitrile-Pd bond is hemilabile (dynamic), it temporarily detaches to allow the oxidative addition of the aryl halide substrate, ensuring the catalytic cycle proceeds without kinetic bottlenecks.

Mechanistic pathway of Pd-stabilization by nitrile-functionalized ionic liquids.

Self-Validating Experimental Protocol: Biphasic Suzuki-Miyaura Coupling

To leverage the full potential of this TSIL, reactions should be designed as biphasic systems. The high hydrophilicity of the chloride anion ensures the IL (and the coordinated Pd catalyst) remains trapped in the aqueous phase, while the non-polar cross-coupled product migrates to the organic phase.

This protocol is designed as a self-validating system : the success of the phase separation inherently verifies the stability of the IL-Pd complex.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

-

Weigh 0.5 mmol of 1,3-bis(cyanomethyl)imidazolium chloride (MW: 182.61 g/mol ) and 0.05 mmol of Pd(OAc)₂.

-

Dissolve in 2 mL of a degassed H₂O/EtOH (1:1 v/v) mixture under a nitrogen atmosphere.

-

Causality: Pre-mixing allows the nitrile groups to coordinate with the Pd center before introducing competing substrates.

Step 2: Substrate Loading

-

Add 1.0 mmol of the aryl halide, 1.2 mmol of the arylboronic acid, and 2.0 mmol of K₂CO₃ (base).

-

Causality: The base is required to activate the boronic acid, forming a reactive boronate complex essential for the transmetalation step.

Step 3: Thermal Activation

-

Heat the reaction mixture to 80°C for 4 hours under continuous stirring.

Step 4: Phase Separation & Extraction

-

Cool the mixture to room temperature. Add 5 mL of Ethyl Acetate (EtOAc).

-

Vigorously shake and allow the phases to separate. The top organic layer contains the biaryl product; the bottom aqueous layer retains the IL-Pd complex.

Step 5: System Validation (Critical Step)

-

Validation Checkpoint: Analyze a 10 µL aliquot of the EtOAc layer via HPLC-UV (254 nm).

-

Pass Criteria: The chromatogram must show >95% conversion to the biaryl product with zero detectable peaks corresponding to the ionic liquid (which absorbs uniquely due to the imidazolium core). If IL is detected in the organic phase, the aqueous polarity was insufficient, indicating a failure in solvent preparation.

Step 6: Catalyst Recycling

-

Decant the organic layer. The remaining aqueous IL-Pd phase can be recharged with fresh substrates for up to 5 subsequent catalytic cycles without significant loss of activity.

Self-validating experimental workflow for biphasic catalytic cross-coupling.

Safety, Handling, and Storage

Due to the hygroscopic nature of the chloride salt, prolonged exposure to atmospheric moisture can lead to water absorption, which may alter the molarity of the pure solid and introduce inaccuracies in catalytic loading.

-

Storage: Must be stored at −20°C in a tightly sealed, desiccated container[2].

-

Handling: Weighing should ideally be performed rapidly or within a controlled-humidity glovebox to maintain the ≥98.5% purity standard.

References

Sources

viscosity and density data for nitrile-functionalized ILs

An In-Depth Technical Guide to the Viscosity and Density of Nitrile-Functionalized Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Significance of Nitrile Functionalization in Ionic Liquid Design

Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, electrochemistry, and notably, the pharmaceutical sciences.[1][2][3] Their tunable physicochemical properties, such as viscosity and density, are paramount to their efficacy in various applications, including as novel drug delivery systems and green solvents for active pharmaceutical ingredient (API) synthesis.[1][3] The introduction of functional groups onto the cation or anion of an IL, a process that creates "task-specific" or "functionalized" ILs, allows for the fine-tuning of these properties.[4][5]

This guide focuses on a particularly impactful functionalization: the incorporation of a nitrile (–C≡N) group. The nitrile group, with its strong dipole moment and ability to participate in hydrogen bonding, can significantly alter the intermolecular forces within the IL, thereby influencing its macroscopic properties like viscosity and density.[4][5] Understanding these changes is crucial for the rational design of ILs for specific applications, especially in the pharmaceutical field where viscosity can affect drug dissolution rates and density can impact formulation processes.[2][3]

This technical guide provides a comprehensive overview of the viscosity and density of nitrile-functionalized ILs. We will delve into the theoretical underpinnings of how nitrile functionalization impacts these properties, present a compilation of experimental data, and provide detailed protocols for their measurement.

The Molecular Dance: How Nitrile Functionalization Influences Viscosity and Density

The viscosity and density of an ionic liquid are direct reflections of the intricate network of intermolecular interactions between its constituent cations and anions. These interactions include electrostatic forces, van der Waals forces, and hydrogen bonding. The introduction of a nitrile group can significantly modify this balance.[4][5]

The Impact on Viscosity

Viscosity in ILs is largely governed by the cohesive forces and the free volume available for ionic movement. Generally, stronger intermolecular forces lead to higher viscosity. The nitrile group introduces a strong dipole, which can lead to enhanced dipole-dipole interactions between cations or between cations and anions. Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, potentially increasing the extent of hydrogen bonding within the IL.[4][5]

However, the effect is not always straightforward. In some cases, the introduction of a bulky functional group can disrupt the efficient packing of ions, increasing the free volume and thereby decreasing viscosity. The overall effect on viscosity is a delicate balance between these competing factors. For instance, some studies have shown that introducing a nitrile group can lead to a decrease in viscosity, which is advantageous in applications like solar cells where high ionic mobility is desired.[6]

The Impact on Density

Density is a measure of mass per unit volume and is influenced by the molecular weight of the constituent ions and how efficiently they pack together. The addition of a nitrile group increases the molecular weight of the cation. Concurrently, the strong intermolecular interactions promoted by the nitrile group can lead to more compact packing of the ions, resulting in a smaller molar volume. This combination of increased molecular weight and potentially decreased molar volume generally leads to an increase in the density of nitrile-functionalized ILs compared to their non-functionalized analogues.[4][5]

The following diagram illustrates the key intermolecular interactions in a nitrile-functionalized ionic liquid that influence its viscosity and density.

Figure 1: Key intermolecular interactions in nitrile-functionalized ionic liquids.

Quantitative Data: Viscosity and Density of Nitrile-Functionalized Ionic Liquids

The following tables summarize experimental data for the viscosity and density of several nitrile-functionalized ionic liquids, with comparisons to their non-functionalized counterparts where available. The data is primarily sourced from the comprehensive study by Zhang et al. (2007).[4][5][7]

Table 1: Density of Nitrile-Functionalized and Non-Functionalized Ionic Liquids at 25°C

| Ionic Liquid Cation | Anion | Density (g/cm³)[7] |

| [C₃CNMIm]⁺ | BF₄⁻ | 1.284 |

| [BMIm]⁺ | BF₄⁻ | 1.201 |

| [C₃CNMIm]⁺ | NTf₂⁻ | 1.512 |

| [BMIm]⁺ | NTf₂⁻ | 1.433 |

| [C₃CNPy]⁺ | BF₄⁻ | 1.272 |

| [C₃CNPy]⁺ | NTf₂⁻ | 1.498 |

Note: [C₃CNMIm]⁺ is 1-(3-cyanopropyl)-3-methylimidazolium, [BMIm]⁺ is 1-butyl-3-methylimidazolium, and [C₃CNPy]⁺ is 1-(3-cyanopropyl)pyridinium.

Table 2: Viscosity of Nitrile-Functionalized and Non-Functionalized Ionic Liquids at 25°C

| Ionic Liquid Cation | Anion | Viscosity (mPa·s)[7] |

| [C₃CNMIm]⁺ | BF₄⁻ | 102 |

| [BMIm]⁺ | BF₄⁻ | 91 |

| [C₃CNMIm]⁺ | NTf₂⁻ | 65 |

| [BMIm]⁺ | NTf₂⁻ | 52 |

| [C₃CNPy]⁺ | BF₄⁻ | 135 |

| [C₃CNPy]⁺ | NTf₂⁻ | 83 |

As the data indicates, the incorporation of a nitrile group generally leads to an increase in both density and viscosity.[7]

Experimental Protocols for Viscosity and Density Measurement

Accurate and reproducible measurement of viscosity and density is critical for the characterization of ionic liquids. The following are standard, field-proven protocols for these measurements.

Density Measurement: The Oscillating U-Tube Method

This method is highly accurate and requires a relatively small sample volume.

Principle: The density of a fluid is determined by measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample. The frequency of oscillation is directly related to the mass, and therefore the density, of the fluid in the tube.

Instrumentation: A digital oscillating U-tube densitometer.

Protocol:

-

Calibration: Calibrate the instrument at the desired measurement temperature using two standards of known density, typically dry air and deionized water.

-

Sample Preparation: Ensure the ionic liquid sample is free of air bubbles and particulates. Degassing the sample under vacuum may be necessary.

-

Measurement: a. Inject the ionic liquid sample into the oscillating U-tube, ensuring the tube is completely filled without any air bubbles. b. Allow the sample to thermally equilibrate to the set temperature. c. Record the stable density reading provided by the instrument.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it completely before the next measurement.

The following diagram outlines the workflow for density measurement using the oscillating U-tube method.

Figure 2: Workflow for density measurement of ionic liquids.

Viscosity Measurement: Rotational Viscometry

Rotational viscometers are versatile instruments for measuring the viscosity of a wide range of fluids, including ionic liquids.

Principle: The viscosity of a fluid is determined by measuring the torque required to rotate a spindle immersed in the sample at a constant angular velocity. The resistance to flow (viscosity) is proportional to the measured torque.

Instrumentation: A rotational viscometer with a suitable spindle and a temperature-controlled sample chamber.

Protocol:

-

Instrument Setup: a. Select the appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid. b. Calibrate the viscometer using a standard viscosity fluid.

-

Sample Preparation: a. Place a known volume of the ionic liquid into the sample chamber. b. Ensure the sample is free of air bubbles.

-

Measurement: a. Immerse the spindle into the ionic liquid to the specified depth. b. Allow the sample to reach the desired temperature. c. Start the rotation of the spindle and allow the reading to stabilize. d. Record the viscosity reading from the instrument.

-

Cleaning: Remove the sample and thoroughly clean the spindle and sample chamber with appropriate solvents.

The following diagram illustrates the workflow for viscosity measurement using a rotational viscometer.

Figure 3: Workflow for viscosity measurement of ionic liquids.

Applications in Drug Development and Beyond

The ability to tune the viscosity and density of ionic liquids through nitrile functionalization has significant implications for their use in the pharmaceutical industry.

-

Drug Solubility and Bioavailability: The polarity and hydrogen bonding capability of nitrile-functionalized ILs can enhance the solubility of poorly water-soluble APIs.[2][3] Viscosity plays a critical role here, as lower viscosity can lead to faster dissolution rates.

-

Drug Delivery Systems: Nitrile-functionalized ILs can be used to formulate novel drug delivery systems such as ionogels and nanoparticles.[3] The viscosity of the IL will directly impact the release kinetics of the drug from these formulations.

-

Green Synthesis of APIs: As solvents for organic synthesis, the viscosity of ILs affects mass transfer and reaction rates.[1] Nitrile functionalization allows for the design of ILs with optimal viscosity for specific synthetic transformations.[6][8]

Beyond pharmaceuticals, nitrile-functionalized ILs are being explored in applications such as electrolytes in batteries and dye-sensitized solar cells, where their viscosity and conductivity are key performance parameters.[6]

Conclusion

The incorporation of a nitrile group is a powerful strategy for modulating the physicochemical properties of ionic liquids. As demonstrated, this functionalization typically leads to an increase in both viscosity and density due to enhanced intermolecular interactions. A thorough understanding of these effects, coupled with accurate measurement techniques, is essential for the rational design of task-specific ionic liquids for a wide range of applications, from advanced materials to innovative pharmaceutical formulations. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.

References

-

Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864–2872. [Link]

-

Physicochemical Properties of Nitrile-Functionalized Ionic Liquids - ACS Publications. (2007). [Link]

-

Shaban, M., Abdeltawab, A. A., & El-hoshoudy, A. N. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1129. [Link]

-

Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. (n.d.). [Link]

-

Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs - RSC Publishing. (n.d.). [Link]

-

Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC. (2024). [Link]

-

Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC. (n.d.). [Link]

-

DENSITY CALCULATION OF IONIC LIQUIDS. (2016). [Link]

-

Density and Viscosity Data for Mixtures of Ionic Liquids with a Common Anion | Request PDF - ResearchGate. (2025). [Link]

-

Density and Surface Tension of Ionic Liquids | The Journal of Physical Chemistry B. (2010). [Link]

-

Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an - Diva-Portal.org. (2025). [Link]

-

Density Prediction of Ionic Liquids at Different Temperatures Using the Average Free Volume Model - PMC. (n.d.). [Link]

-

investigating viscosity and conductivity of ionic liquids. - Institute For Research In Schools. (2023). [Link]

-

Physicochemical Properties of Nitrile-Functionalized Ionic Liquids - American Chemical Society. (2007). [Link]

-

(PDF) Ionic Liquids in Pharmaceutical Applications - ResearchGate. (2014). [Link]

-

A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer - MDPI. (2025). [Link]

-

Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. (2024). [Link]

-

Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions - PubMed. (2004). [Link]

-

New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model - CORE. (2016). [Link]

-

Physicochemical properties of functionalized 1,3-dialkylimidazolium ionic liquids based on the bis(fluorosulfonyl)imide anion - RSC Publishing. (n.d.). [Link]

-

Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - MDPI. (2023). [Link]

Sources

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems | MDPI [mdpi.com]

- 4. ionike.com [ionike.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

safety data sheet SDS 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

Technical Whitepaper: 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium Chloride ([Bcmim]Cl) – Safety, Handling, and Advanced Applications in Catalysis and Optoelectronics

Introduction

As a Senior Application Scientist, I frequently encounter materials that bridge the gap between distinct scientific disciplines. 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride (commonly abbreviated as [Bcmim]Cl) is a prime example. Originally synthesized as a highly specialized, nitrile-functionalized ionic liquid, it has become a cornerstone reagent in both advanced organic synthesis (specifically carbon-carbon coupling for drug development) and next-generation optoelectronics (perovskite solar cells)[1]. This whitepaper translates the standard Safety Data Sheet (SDS) into an actionable, in-depth technical guide, detailing its physicochemical properties, safety protocols, and field-proven methodologies.

Chemical Identity and Core Properties

[Bcmim]Cl is characterized by a planar imidazolium core flanked by two highly polar, electron-withdrawing cyanomethyl (-CH₂CN) groups. This unique structural motif imparts high thermal stability, low volatility, and exceptional Lewis-basic characteristics[2].

Table 1: Physicochemical Profile of [Bcmim]Cl

| Property | Value / Description | Causality / Scientific Implication |

| CAS Number | 934047-83-3 | Unique identifier for regulatory compliance and sourcing. |

| Molecular Formula | C₇H₇ClN₄ | Contains a chloride counterion, crucial for halide exchange in perovskite matrices. |

| Molecular Weight | 182.61 g/mol | Low molecular weight for an ionic liquid, ensuring high molarity per gram[3]. |

| Physical State | Solid (Powder) | Facilitates precise gravimetric dosing compared to viscous liquid ILs. |

| Moisture Sensitivity | High (Hygroscopic) | The imidazolium chloride pair readily coordinates with atmospheric water, necessitating inert storage (Argon, -20°C)[4]. |

Hazard Identification and Self-Validating Safety Protocols

Standard SDS documents list hazards without explaining the underlying chemical biology. Understanding why a chemical is hazardous is the first step in robust lab safety.

Table 2: GHS Classifications and Mechanistic Causality

| GHS Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | The cyanomethyl groups can undergo enzymatic hydrolysis in the liver, potentially releasing toxic cyanide metabolites. |

| H315 | Causes skin irritation | The lipophilic imidazolium cation disrupts the stratum corneum lipid bilayer, increasing permeability and causing localized inflammation. |

| H318 | Causes serious eye damage | The chloride salt dissociates in the aqueous environment of the cornea, leading to osmotic stress and rapid protein denaturation. |

| H335 | May cause respiratory irritation | Inhalation of fine powder leads to deposition in the alveoli, where the hygroscopic nature of the salt draws in fluid, causing micro-edemas. |

Emergency Response & Validation System:

-

Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Self-Validation Step: Before concluding the flush, use a sterile pH strip on the runoff tears; continue flushing until the pH is strictly neutral (pH 7.0) to ensure complete removal of the acidic ionic liquid.

-

-

Dermal Exposure: Wash the affected area with polyethylene glycol (PEG) 400 followed by soap and water. PEG is more effective than water alone at solubilizing the lipophilic imidazolium core.

Application 1: Advanced Organic Synthesis (Suzuki-Miyaura Coupling)

In drug development, constructing biaryl scaffolds via Suzuki-Miyaura coupling is a daily necessity. However, palladium (Pd) catalysts frequently deactivate by aggregating into inactive "Pd black" at high temperatures. [Bcmim]Cl solves this. The nitrile groups act as potent σ-donors and π-acceptors, dynamically coordinating to the Pd(0) center and preventing aggregation. This allows for parts-per-million (ppm) catalyst loading and massive turnover numbers (TON)[5].

Protocol 1:[Bcmim]Cl-Stabilized Suzuki Coupling

-

Catalyst Activation: In an argon-purged Schlenk flask, combine 1.0 mmol of aryl halide, 1.2 mmol of arylboronic acid, and 2.0 mmol of K₂CO₃. Add 0.5 mol% Pd(OAc)₂ and 2.0 mL of [Bcmim]Cl (pre-melted if necessary, or dissolved in a minimal amount of co-solvent like water/ethanol).

-

Reaction Execution: Heat the mixture to 80°C under vigorous stirring for 2 hours.

-

Self-Validation Step: Observe the solution color. A shift from the orange Pd(II) precursor to a pale, clear yellow indicates successful reduction and stabilization of the active Pd(0)-[Bcmim]Cl complex. The absence of black precipitate confirms the nitrile groups are actively preventing Pd aggregation.

-

-

Product Isolation: Cool to room temperature and extract with diethyl ether (3 x 5 mL). The biaryl product partitions into the ether layer, while the Pd catalyst remains sequestered in the highly polar [Bcmim]Cl phase.

-

Catalyst Recycling: Evaporate residual ether from the ionic liquid phase under a vacuum. The Pd-[Bcmim]Cl system can be reused for up to 5 consecutive cycles with <5% loss in yield.

Fig 1: Catalytic workflow of Suzuki coupling stabilized by [Bcmim]Cl.

Application 2: Defect Passivation in Perovskite Solar Cells (PSCs)

Scaling up PSCs from benchtop to commercial modules is hindered by the instability of the perovskite precursor solution (PPS) and the formation of defects during crystallization. Recent breakthroughs have demonstrated that using[Bcmim]Cl as a Lewis-basic additive, in synergy with methylammonium chloride (MACl) dopants, drastically improves film quality[6]. The causality is twofold: the chloride ions from [Bcmim]Cl occupy halide vacancies, while the electron-rich nitrile groups coordinate with uncoordinated Pb²⁺ defect sites, suppressing non-radiative recombination[7].

Protocol 2: Preparation of Synergistically Doped Perovskite Films

-

Precursor Formulation: Dissolve FAPbI₃ precursors (e.g., HC(NH₂)₂I and PbI₂ in a 1:1 molar ratio) in a mixed solvent of DMF/DMSO (4:1 v/v) to achieve a 1.5 M concentration.

-

Dopant and Additive Integration: Add 40 mol% MACl to the solution. Subsequently, introduce 0.1 M of [Bcmim]Cl[6].

-

Self-Validation Step: Analyze the precursor solution using ¹H NMR spectroscopy. A broadening of the MA⁺ NH₃ peak confirms that[Bcmim]Cl is successfully interacting with MACl via hydrogen bonding, which is critical to preventing MACl aggregation during film drying[6].

-

-

Film Deposition: Spin-coat the solution onto a prepared substrate (e.g., FTO/SnO₂) at 4000 rpm for 30 seconds. Apply an anti-solvent (like chlorobenzene) 10 seconds prior to the end of the spin cycle to induce rapid supersaturation.

-

Thermal Annealing: Anneal the film at 150°C for 15 minutes. The high thermal stability of [Bcmim]Cl ensures it remains in the film to passivate grain boundaries, resulting in modules with certified efficiencies exceeding 23%[6].

Fig 2: Synergistic defect passivation and crystallization control in PSCs via [Bcmim]Cl.

Conclusion

1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride is far more than a hazardous chemical requiring standard PPE; it is a highly engineered molecular tool. Whether stabilizing transient palladium intermediates in pharmaceutical synthesis or passivating crystal defects in next-generation photovoltaics, its efficacy lies in the precise spatial arrangement of its functional groups. By adhering to the mechanistic safety and operational protocols outlined above, researchers can safely harness its full catalytic and stabilizing potential.

References

-

Dopant-additive synergism enhances perovskite solar modules , ResearchGate.[Link]

-

Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies , MDPI.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]

- 3. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies [mdpi.com]

Application Note: Synthesis Protocol for 1,3-bis(cyanomethyl)imidazolium chloride

Abstract & Application Context

This document details the optimized synthesis protocol for 1,3-bis(cyanomethyl)imidazolium chloride (

Key Applications:

-

Ligand Synthesis: Precursor for hemilabile NHC ligands in Pd/Ru catalysis.

-

Ionic Liquids: High-polarity, low-viscosity electrolytes for electrochemical windows.

-

C-C Coupling: Stabilizing ligand for Suzuki-Miyaura coupling catalysts.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Chloroacetonitrile , a highly toxic alkylating agent.

| Reagent | Hazard Class | Critical Precaution |

| Chloroacetonitrile | T+ (Very Toxic) , Lachrymator | Use only in a functioning fume hood. Double-glove (Nitrile + Laminate). Avoid inhalation of vapors. |

| 1-(Cyanomethyl)imidazole | Irritant, Harmful | Avoid skin contact. |

| Acetonitrile | Flammable, Irritant | Keep away from heat sources. |

Emergency Protocol: In case of skin contact with chloroacetonitrile, wash immediately with 5% sodium bicarbonate solution followed by water. Seek immediate medical attention.

Reaction Mechanism & Logic

The synthesis proceeds via a Menschutkin reaction (quaternization).[1] The lone pair of the N3 nitrogen of 1-(cyanomethyl)imidazole attacks the electrophilic methylene carbon of chloroacetonitrile via an

Why this route? While a one-pot synthesis from imidazole and 2 equivalents of chloroacetonitrile is possible, it often yields mixtures of mono- and bis-substituted products and requires base scavengers that contaminate the ionic liquid with inorganic salts (e.g., KCl). This protocol utilizes the stepwise alkylation starting from purified 1-(cyanomethyl)imidazole to ensure >99% purity of the final chloride salt without inorganic contamination.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the quaternization reaction.

Materials & Equipment

Reagents

-

1-(Cyanomethyl)imidazole: 10.0 g (93.4 mmol) [Purity >98%]

-

Chloroacetonitrile: 7.76 g (102.7 mmol, 1.1 equivalents) [CAUTION: TOXIC ]

-

Acetonitrile (Solvent): 50 mL [Anhydrous, <50 ppm

] -

Diethyl Ether: 100 mL [For washing]

-

Ethyl Acetate: 50 mL [Optional for recrystallization]

Equipment

-

100 mL Round-bottom flask (2-neck)

-

Reflux condenser with

inlet -

Magnetic stir bar (PTFE coated)

-

Oil bath with temperature controller

-

Schlenk line or Nitrogen balloon

-

Glass frit filter (Porosity 3 or 4)

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry the 100 mL round-bottom flask and cool under a stream of dry nitrogen.

-

Solvation: Charge the flask with 1-(cyanomethyl)imidazole (10.0 g). Add anhydrous acetonitrile (30 mL) via syringe. Stir until fully dissolved.

-

Addition: Cool the solution slightly to 0°C (ice bath) to control the initial exotherm. Add chloroacetonitrile (7.76 g) dropwise over 10 minutes using a syringe.

-

Rationale: Although the reaction requires heat to complete, mixing reagents cold prevents localized overheating and side reactions.

-

Phase 2: Quaternization (Reflux)

-

Heating: Remove the ice bath. Attach the reflux condenser.

-

Reflux: Heat the oil bath to 85°C (internal temp ~80-82°C).

-

Duration: Stir at reflux for 24 hours .

-

Observation: The solution will initially be clear/yellowish. As the reaction proceeds, the product (which is insoluble in acetonitrile at lower temps) may begin to form a suspension or oil out depending on concentration.

-

Phase 3: Isolation & Workup

-

Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, place the flask in a freezer (-20°C) for 4 hours.

-

Result: The 1,3-bis(cyanomethyl)imidazolium chloride should crystallize as an off-white to beige solid.

-

-

Filtration: Filter the solid rapidly under a nitrogen blanket (the salt is hygroscopic) using a glass frit.

-

Washing: Wash the filter cake with cold acetonitrile (2 x 5 mL) followed by copious diethyl ether (3 x 20 mL).

Phase 4: Drying

-

Vacuum: Dry the solid in a vacuum oven at 60°C for 12 hours (< 1 mbar).

-

Storage: Store immediately in a desiccator or glovebox.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis.[5]

Characterization & Specifications

The product must be verified to ensure the absence of starting material (specifically the mono-substituted imidazole).

| Analysis | Expected Result | Interpretation |

| Appearance | White to beige hygroscopic powder | Dark brown indicates oxidation or overheating. |

| Yield | 85 - 92% | Lower yield suggests incomplete precipitation. |

| Melting Point | 180 - 182°C | Sharp range indicates high purity. |

| The acidic proton at C2 is highly deshielded. | ||

| Methylene protons adjacent to nitrile. | ||

| IR Spectroscopy | Strong nitrile stretch. |

NMR Data Summary (DMSO- , 400 MHz)

- 9.85 (s, 1H, H-2)

- 8.05 (d, 2H, H-4, H-5)

-

5.78 (s, 4H,

Troubleshooting Guide

Problem 1: Product is an oil, not a solid.

-

Cause: Presence of excess solvent or impurities (water).

-

Solution: Decant the supernatant. Triturate the oil vigorously with diethyl ether or ethyl acetate. Sonication often induces crystallization.

Problem 2: Low Yield.

-

Cause: Product solubility in acetonitrile.

-

Solution: Concentrate the reaction mixture to 50% volume before freezing. Alternatively, add diethyl ether to the reaction mixture to force precipitation.

Problem 3: Yellow/Brown discoloration.

-

Cause: Thermal decomposition or polymerization of chloroacetonitrile.

-

Solution: Recrystallize from minimal hot methanol/ethanol and precipitate with ether. Ensure reaction temp does not exceed 90°C.

References

-

General Synthesis of Functionalized Ionic Liquids: Fei, Z., Zhao, D., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent-Catalysts. Chemistry – A European Journal. Link

-

Nitrile-Functionalized Imidazolium Salts: Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. Journal of the American Chemical Society. Link

-

Physical Properties & NMR Data: Alfa Chemistry. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride Data Sheet. Retrieved from Alfa Chemistry.[6] Link

-

Menschutkin Reaction Mechanism in Ionic Liquid Synthesis: Chiappe, C., & Pieraccini, D. (2005).[3] Ionic liquids: solvent properties and organic synthesis. Journal of Physical Organic Chemistry. Link

Sources

The Dual-Role Advantage: 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride as a Ligand for High-Efficiency Palladium Catalysis

Introduction: A Ligand Designed for Robust Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, largely supplanting traditional phosphines due to their strong σ-donating properties and steric tuneability, which impart exceptional stability and activity to the catalytic species.

This technical guide delves into the application of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride , a unique NHC precursor. The presence of cyanomethyl functionalities on the imidazolium backbone is not merely a structural curiosity; it is a deliberate design feature. The nitrile groups can enhance the catalytic activity and stability of the corresponding palladium-NHC complex. Mechanistic studies on related nitrile-functionalized NHC-palladium complexes suggest that the cyano groups can play a crucial role in the catalytic cycle, potentially by stabilizing the active species through coordination following the dissociation of other ligands.[1] This dual-role capability—a strong NHC core for stability and pendant nitrile arms for enhanced reactivity—positions 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride as a promising ligand for a range of challenging cross-coupling reactions.

This document provides detailed application notes and representative protocols for the use of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols are designed for an in situ generation of the active catalyst, a method favored for its operational simplicity and efficiency in high-throughput screening and routine synthesis.

Synthesis of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride

The synthesis of the imidazolium salt is a prerequisite for its use as an NHC precursor. A common and efficient method involves the quaternization of a suitable imidazole derivative.

Protocol: Synthesis of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride

Materials:

-

Imidazole

-

Chloroacetonitrile

-

Toluene (anhydrous)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add imidazole (1.0 eq).

-

Dissolve the imidazole in anhydrous toluene.

-

Add chloroacetonitrile (2.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or ¹H NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to yield 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for employing 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride as a ligand precursor for in situ catalyst generation in Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of biaryls. The NHC ligand derived from 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is expected to form a highly active and stable palladium catalyst suitable for a broad range of substrates.[2]

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Phenylboronic acid

-

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water (4:1 v/v)

-

Schlenk tube or reaction vial

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.

-

Place the reaction tube in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | 1.0 | 80 | 2 | >95 |

| 4-Chloroanisole | Phenylboronic acid | 2.0 | 100 | 12 | ~90 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.0 | 80 | 1 | >98 |

| 2-Bromopyridine | Phenylboronic acid | 1.5 | 90 | 4 | >92 |

Table 1: Representative results for Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to facilitate the transmetalation step. Carbonates are generally effective and cost-efficient.

-

Solvent (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

-

Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) active species.

-

Ligand-to-Metal Ratio: A 2:1 ratio of the imidazolium salt to the palladium precursor is often optimal for in situ catalyst formation.

Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The robustness of the Pd-NHC catalyst is crucial here, as these reactions often require higher temperatures.

Materials:

-

Aryl iodide (e.g., 4-iodoanisole)

-

Styrene

-

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Sealed reaction tube

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a sealed reaction tube, add the aryl iodide (1.0 mmol, 1.0 eq), 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (0.02 mmol, 2 mol%), and Pd(OAc)₂ (0.01 mmol, 1 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF (3 mL), the base (Et₃N or DIPEA, 2.0 mmol, 2.0 eq), and styrene (1.2 mmol, 1.2 eq) via syringe.

-

Seal the tube tightly and place it in a preheated oil bath at 120-140 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. While traditionally requiring a copper co-catalyst, modern NHC-palladium systems can often facilitate this transformation under copper-free conditions, which is advantageous for avoiding the formation of alkyne homocoupling byproducts.

Materials:

-

Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₃PO₄)

-

Toluene or Dioxane (anhydrous)

-

Schlenk tube or sealed vial

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene (4 mL) followed by the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 6-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The strong σ-donating nature of the NHC ligand enhances the electron density at the palladium center, which can facilitate the deprotonation of the terminal alkyne, thus obviating the need for a copper acetylide intermediate. The choice of a strong base like cesium carbonate is crucial in this copper-free protocol to promote the formation of the palladium-alkynyl species.

Conclusion and Future Outlook

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride represents a sophisticated and highly promising ligand precursor for palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a robust NHC core and potentially coordinating nitrile functionalities, offers a pathway to highly active and stable catalytic systems. The in situ generation of the catalyst from this imidazolium salt provides a practical and efficient approach for a wide range of synthetic applications in research, drug discovery, and materials science. Further investigations into the precise mechanistic role of the cyanomethyl groups and the development of pre-formed, well-defined palladium complexes of this ligand are anticipated to further expand its utility and performance in catalysis.

References

-

Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition2002 , 41 (8), 1290–1309. [Link]

-

Özdemir, İ.; Çetin, Ö.; Gök, Y.; Büyükgüngör, O. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances2022 , 12, 2835-2847. [Link]

-

Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition2007 , 46 (16), 2750–2752. [Link]

-

Viciosa, M.; Grimaud, L.; Marion, N.; Nolan, S. P. Suzuki–Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organometallics2002 , 21 (14), 2866–2873. [Link]

-

Littke, A. F.; Fu, G. C. Heck Reactions of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex. The Journal of Organic Chemistry1999 , 64 (1), 10–11. [Link]

-

So, C. M.; Yeung, C. T.; Lau, C. P.; Kwong, F. Y. A General and Efficient Copper-Free Sonogashira Coupling of Aryl/Vinyl Iodides and Bromides Catalyzed by a Palladium Complex of an Indolylphosphine Ligand. The Journal of Organic Chemistry2008 , 73 (19), 7803–7806. [Link]

Sources

Application Note: High-Purity Quaternization of Imidazole Derivatives with Chloroacetonitrile

Executive Summary

This application note details the protocol for the quaternization of imidazole derivatives using chloroacetonitrile to synthesize nitrile-functionalized imidazolium salts. These compounds, specifically 1-cyanomethyl-3-methylimidazolium chloride ([MCMIM][Cl]) and 1,3-bis(cyanomethyl)imidazolium chloride ([BCMIM][Cl]) , are critical precursors for N-heterocyclic carbenes (NHCs), high-performance ionic liquids, and electrolyte additives.

The procedure relies on a nucleophilic substitution (

Safety & Hazard Assessment (CRITICAL)

Chloroacetonitrile (CAS: 107-14-2) is an extremely hazardous alkylating agent. It is fatal if inhaled, swallowed, or absorbed through the skin . It acts as a cyanide donor in vivo.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard lab coat and chemical splash goggles.

-

Emergency: In case of skin contact, wash immediately with soap and water for 15 minutes.[2] Have a cyanide antidote kit available if institutional policy dictates.

-

Waste: Quench unreacted chloroacetonitrile with aqueous sodium hydroxide (hydrolysis to glycolic acid/ammonia) before disposal, following local regulations.

Reaction Mechanism